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molecular formula C15H22O4S B1380502 tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate CAS No. 1512637-49-8

tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate

Cat. No. B1380502
M. Wt: 298.4 g/mol
InChI Key: MBQCQBNCUQVCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024044B2

Procedure details

5-(2-Methoxycarbonylpropyl)thiophene-2-carboxylic acid tert-butyl ester (13.14 g, 46.3 mmol) was dissolved in tetrahydrofuran (250 mL), 1.09 M lithium bis(trimethylsilyl)azanide/tetrahydrofuran solution (65 mL, 70.9 mmol) was added dropwise at −78° C., and the mixture was stirred for 2 hours. To the reaction mixture was added methyl iodide (11.7 g, 82.4 mmol) at −78° C., and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure. The residue was added to ethyl acetate and 0.5N-hydrochloric acid solution, the organic layer was extracted, and the aqueous layer was extracted two times with ethyl acetate. The organic layers were collected, washed with sodium thiosulfate solution and brine, and dried over anhydrous magnesium sulfate. The solvent of the filtrate after filtration was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the title compound (12.36 g, 41.4 mmol, 89%).
Name
5-(2-Methoxycarbonylpropyl)thiophene-2-carboxylic acid tert-butyl ester
Quantity
13.14 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
lithium bis(trimethylsilyl)azanide tetrahydrofuran
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
11.7 g
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([C:8]1[S:9][C:10]([CH2:13][CH:14]([C:16]([O:18][CH3:19])=[O:17])[CH3:15])=[CH:11][CH:12]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:20][Si]([N-][Si](C)(C)C)(C)C.[Li+].O1CCCC1.CI>O1CCCC1>[C:1]([O:5][C:6]([C:8]1[S:9][C:10]([CH2:13][C:14]([CH3:20])([C:16]([O:18][CH3:19])=[O:17])[CH3:15])=[CH:11][CH:12]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
5-(2-Methoxycarbonylpropyl)thiophene-2-carboxylic acid tert-butyl ester
Quantity
13.14 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C=1SC(=CC1)CC(C)C(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium bis(trimethylsilyl)azanide tetrahydrofuran
Quantity
65 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+].O1CCCC1
Step Three
Name
Quantity
11.7 g
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added to ethyl acetate and 0.5N-hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
WASH
Type
WASH
Details
washed with sodium thiosulfate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solvent of the filtrate after filtration
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C=1SC(=CC1)CC(C)(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 41.4 mmol
AMOUNT: MASS 12.36 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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